molecular formula C12H20BNO4S B2847080 3-(Di-n-propylsulfamoyl)benzeneboronic acid CAS No. 1449145-31-6

3-(Di-n-propylsulfamoyl)benzeneboronic acid

Cat. No. B2847080
M. Wt: 285.17
InChI Key: NUYSZOMJDYKRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Di-n-propylsulfamoyl)benzeneboronic acid is a chemical compound with the CAS Number: 1449145-31-6 . It has a linear formula of C12H20BNO4S .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The molecular weight of 3-(Di-n-propylsulfamoyl)benzeneboronic acid is 285.17 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Nitroarenes and Nitroolefins

Nitroarenes and nitroolefins are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The use of 1,3-Disulfonic acid imidazolium nitrate {[Dsim]NO3}, a new ionic liquid and nitrating agent, facilitates the ipso-nitration of various arylboronic acids under mild conditions without cocatalysts or solvents, illustrating the versatility of boronic acids in nitration reactions (Zarei et al., 2018).

Catalysis in Organic Synthesis

Arylboronic acids, including derivatives similar to 3-(Di-n-propylsulfamoyl)benzeneboronic acid, are used in various catalytic systems for the synthesis of complex molecules. For instance, sulfonic acid functionalized imidazolium salts with FeCl3 serve as novel and efficient catalytic systems for synthesizing benzimidazoles, demonstrating the role of boronic acids in facilitating condensation reactions (Khazaei et al., 2011).

Development of Polymer and Material Science

Arylboronic acids are pivotal in the development of new materials, such as hyperbranched copolymers. The Pd-catalyzed coupling of tris(4-bromophenyl)amine and benzene-1,4-diboronic acid exemplifies the synthesis of complex polymers with potential applications in electronics and photonics (Tanaka et al., 2001).

Catalytic Carboxylation

Aryl- and alkenylboronic esters undergo carboxylation under carbon dioxide atmosphere catalyzed by rhodium complexes, providing a method for preparing benzoic acid derivatives. This highlights the utility of boronic acids in synthesizing carboxylic acids, a fundamental building block in organic synthesis (Ukai et al., 2006).

Asymmetric Synthesis

Chiral heterodisulfoxide ligands applied in rhodium-catalyzed asymmetric addition of arylboronic acids to chromenones demonstrate the application of boronic acids in enantioselective synthesis, a crucial aspect of pharmaceutical manufacturing (Han et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for this compound should be referred to for detailed safety and hazard information . As a general rule, appropriate personal protective equipment should be used and safe laboratory practices should be followed when handling chemical substances.

properties

IUPAC Name

[3-(dipropylsulfamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYSZOMJDYKRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(CCC)CCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Di-n-propylsulfamoyl)benzeneboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.